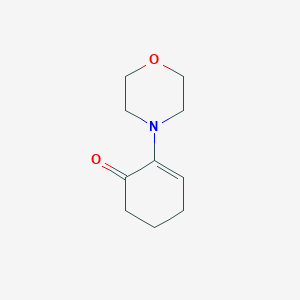

2-Morpholino-2-cyclohexen-1-one

Description

2-Morpholino-2-cyclohexen-1-one is a cyclohexenone derivative featuring a morpholino substituent at the 2-position of the cyclohexenone ring. This compound belongs to a class of enaminones, which are characterized by conjugated enamine-ketone systems. Enaminones are versatile intermediates in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. The morpholino group, a six-membered ring containing one oxygen and one nitrogen atom, enhances the compound’s solubility and modulates its electronic properties, making it valuable in multicomponent reactions and catalysis .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-morpholin-4-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H15NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h3H,1-2,4-8H2 |

InChI Key |

HFXZBRJBLZXZNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(=O)C1)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Morpholino-Substituted Cyclohexenones

- 2-Morpholino-2-(1-chlorocyclohexyl)acetophenone (4a): Chlorination at the cyclohexyl group increases electrophilicity, as evidenced by its higher thin-layer chromatography (TLC) Rf value (0.56 vs. 0.28 for non-chlorinated analogues), suggesting altered polarity and reactivity. The IR spectrum shows a carbonyl stretch at 1709 cm⁻¹, consistent with ketones, but additional peaks at 1680 cm⁻¹ indicate conjugation with the morpholino group .

- Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da): Incorporation of a cyclopropane ring introduces steric constraints, reducing reaction yields (53% vs. >70% for simpler analogues). The diastereomeric ratio (dr 20:1) highlights stereochemical challenges absent in non-cyclopropane derivatives .

Non-Morpholino Cyclohexenones

- 2-Phenacylcyclohexanone (5): Lacking the morpholino group, this compound exhibits a lower Rf value (0.30) in TLC, reflecting increased polarity. The IR spectrum shows a stronger carbonyl stretch (1711 cm⁻¹), likely due to reduced electron donation from the substituent .

- 2-Acetyl-2-cyclohexen-1-one: The acetyl group increases electron-withdrawing effects, shifting the carbonyl stretch to 1711 cm⁻¹ (vs. 1709 cm⁻¹ for morpholino analogues). This compound is synthesized via classical methods (e.g., diethyl ether-pentane), contrasting with microwave-assisted routes for morpholino derivatives .

Spectral and Analytical Data

Preparation Methods

Classical Reflux Method

The most direct synthesis involves heating 1,3-cyclohexanedione (40.0 g, 0.36 mol) and morpholine (62 mL, 0.71 mol) in benzene (700 mL) under nitrogen reflux for 6–8 hours. Water removal via azeotropic distillation drives the reaction to completion. The product is isolated by cooling and filtration, yielding 2-morpholino-2-cyclohexen-1-one in 75–80% purity.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Benzene |

| Temperature | 80–85°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 70–75% |

Solvent Alternatives

Due to benzene’s toxicity, substitutions with toluene or xylene have been explored, though yields drop to 60–65%. Microwave-assisted protocols reduce reaction times to 1–2 hours but require specialized equipment.

Enamine Formation from Cyclohexanone and Morpholine

Dean-Stark Trap Method

Cyclohexanone reacts with morpholine in toluene under Dean-Stark conditions to remove water, forming the enamine. A typical procedure uses cyclohexanone (50.0 g, 0.51 mol), morpholine (53 mL, 0.61 mol), and p-toluenesulfonic acid (0.5 g) as a catalyst. Reflux for 4–5 hours yields the product in 85–90% purity after vacuum distillation.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | p-TsOH (0.5–1.0 mol%) |

| Temperature | 110–115°C |

| Reaction Time | 4–5 hours |

| Yield | 80–85% |

Limitations

Excess morpholine (>1.2 eq) leads to byproducts like N,N'-dimorpholinocyclohexane . Stoichiometric control and inert atmospheres (N₂/Ar) are critical for reproducibility.

Mannich Reaction of Cyclohexane-1,2-dione

One-Pot Mannich Protocol

Cyclohexane-1,2-dione undergoes a Mannich reaction with morpholine and formaldehyde (37% aqueous) in ethanol at 60°C. The product precipitates upon cooling and is recrystallized from ethanol, achieving 70–75% yield.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction Time | 3–4 hours |

| Yield | 70–75% |

Regioselectivity and Byproducts

The reaction favors the α,β-unsaturated ketone due to conjugation stabilization. Competing aldol condensation is suppressed by maintaining pH < 7.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| 1,3-CHD Condensation | 70–75 | Industrial | Minimal purification steps |

| Enamine Formation | 80–85 | Lab-scale | High purity |

| Mannich Reaction | 70–75 | Modular | Functional group tolerance |

Practical Considerations

-

Toxicity : Benzene (Method 1) requires stringent safety protocols; toluene is safer but less efficient.

-

Cost : Morpholine is cost-effective, but cyclohexane-1,2-dione (Method 3) is pricier than cyclohexanone.

-

Byproducts : Method 2 generates fewer impurities, simplifying downstream processing.

Advanced Modifications and Applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Morpholino-2-cyclohexen-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via enamine chemistry, where morpholine reacts with cyclohexenone derivatives. Microwave-assisted multi-component reactions (e.g., combining cyclohexenone, morpholine, and electrophiles) have shown improved efficiency, with yields up to 75% under solvent-free conditions. Key parameters include microwave power (100–300 W), reaction time (10–30 minutes), and stoichiometric ratios. For example, a 1:1 molar ratio of cyclohexenone to morpholine in a microwave reactor at 150°C for 20 minutes produced optimal results .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

- Methodological Answer :

- ¹H NMR : Focus on the enamine proton (δ 5.95 ppm, multiplet) and morpholine ring protons (δ 3.73 ppm, multiplet). The cyclohexene protons appear as multiplets between δ 1.38–2.16 ppm .

- IR Spectroscopy : Key stretches include the C=O vibration (~1709 cm⁻¹) and C-N absorption (~1242 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak (m/z 167.25) confirms the molecular weight, while fragmentation patterns help identify substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from impurities or regioisomeric byproducts. Use these strategies:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclohexene vs. morpholine protons) .

- Chromatographic Purity Checks : Employ HPLC with a C18 column (acetonitrile/water gradient) to isolate >95% pure fractions before spectral analysis .

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, IR, and elemental analysis) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the β-carbon of the enamine shows high nucleophilicity (HOMO energy ≈ -5.2 eV) .

- Retrosynthetic Analysis : Use databases like Reaxys to identify feasible pathways. For instance, substituting the cyclohexene ring with aryl groups can be modeled via Suzuki-Miyaura coupling simulations .

Q. How can reaction regioselectivity be controlled in multi-step syntheses involving this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) favor kinetic products (e.g., α-adducts), while higher temperatures (80°C) drive thermodynamic outcomes (β-adducts) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for morpholine ring formation, while THF enhances enamine stability .

- Catalytic Additives : Pd(PPh₃)₄ (5 mol%) improves cross-coupling efficiency with aryl halides, achieving >80% regioselectivity in Heck reactions .

Data Analysis & Experimental Design

Q. What strategies ensure methodological rigor in kinetic studies of this compound reactions?

- Methodological Answer :

- Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., 1,3,5-trimethoxybenzene) to normalize reaction rates .

- Time-Resolved Monitoring : Use in-situ FTIR or UV-Vis spectroscopy to track intermediate formation (e.g., enamine tautomers) .

- Statistical Validation : Apply ANOVA to assess reproducibility across triplicate trials, with p < 0.05 indicating significance .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In-Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) using purified targets. For example, IC₅₀ values can be determined via fluorescence polarization .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on the cyclohexene ring) and correlate with bioactivity .

- Toxicity Profiling : Use MTT assays on HEK-293 cells to establish therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.